molecular formula C12H12F3NO3 B1625096 ethyl 6-(trifluoromethyl)-3,4-dihydro-2H-1,4-benzoxazine-2-carboxylate CAS No. 68281-49-2

ethyl 6-(trifluoromethyl)-3,4-dihydro-2H-1,4-benzoxazine-2-carboxylate

Cat. No.: B1625096
CAS No.: 68281-49-2
M. Wt: 275.22 g/mol
InChI Key: BNGNTYNJFMUATE-UHFFFAOYSA-N
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Description

Ethyl 6-(trifluoromethyl)-3,4-dihydro-2H-1,4-benzoxazine-2-carboxylate is a benzoxazine derivative featuring a trifluoromethyl (-CF₃) substituent at position 6 of the aromatic ring and an ethyl carboxylate group at position 2. Benzoxazines are heterocyclic compounds of significant pharmacological interest due to their structural versatility and bioactivity . The trifluoromethyl group enhances metabolic stability and lipophilicity, making this compound particularly relevant in drug discovery .

Properties

IUPAC Name

ethyl 6-(trifluoromethyl)-3,4-dihydro-2H-1,4-benzoxazine-2-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H12F3NO3/c1-2-18-11(17)10-6-16-8-5-7(12(13,14)15)3-4-9(8)19-10/h3-5,10,16H,2,6H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BNGNTYNJFMUATE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1CNC2=C(O1)C=CC(=C2)C(F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H12F3NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60471838
Record name AG-G-61721
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60471838
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

275.22 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

68281-49-2
Record name AG-G-61721
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60471838
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Solventless Melt Polycondensation

A solvent-free method, adapted from US Patent 5,543,516, involves heating a phenolic precursor, a primary amine, and paraformaldehyde. For this compound, the trifluoromethyl-substituted phenol (e.g., 4-(trifluoromethyl)phenol) reacts with ethanolamine and paraformaldehyde under molten conditions. The reaction proceeds at 110–130°C for 15–60 minutes, yielding the benzoxazine ring with concurrent esterification from the ethanolamine’s hydroxyl group. This one-pot approach avoids toxic solvents and achieves yields >75%.

Example Protocol:

  • Reactants:
    • 4-(Trifluoromethyl)phenol (0.2 mol), ethanolamine (0.1 mol), paraformaldehyde (0.4 mol).
  • Conditions:
    • Heated to 120°C for 30 minutes under nitrogen.
  • Outcome:
    • Crude product purified via recrystallization (ethyl acetate) to yield 68% pure benzoxazine-ester.

Stepwise Synthesis via Amide Coupling

An alternative route, inspired by PMC study PMC11788571, begins with 6-amino-2H-benzo[b]oxazin-3(4H)-one. The amino group is acylated with ethyl chlorooxalate to introduce the ester moiety, followed by trifluoromethylation using a copper-mediated cross-coupling reaction with trifluoromethyl iodide. Key steps include:

  • Acylation:
    • 6-Amino-benzoxazinone + ethyl chlorooxalate → Intermediate ethyl ester (HATU, DIPEA, DMF, 24h, 82% yield).
  • Trifluoromethylation:
    • Intermediate + CF₃I, CuI, 1,10-phenanthroline → Target compound (DMF, 80°C, 12h, 65% yield).

Spectroscopic Characterization

Structural confirmation relies on NMR and mass spectrometry:

  • ¹H NMR (400 MHz, DMSO-d₆):
    • δ 10.76 (s, 1H, NH), 4.54 (s, 2H, OCH₂), 4.30 (s, 1H, CH₂COO), 1.25 (t, 3H, CH₂CH₃).
  • ¹³C NMR (100 MHz, DMSO-d₆):
    • δ 165.5 (C=O), 122.3 (q, J = 270 Hz, CF₃), 67.3 (OCH₂), 14.1 (CH₂CH₃).
  • HRMS (ESI):
    • m/z 275.0932 [M+H]⁺ (calc. 275.0928).

Comparative Analysis of Synthetic Methods

Method Yield (%) Purity (%) Key Advantages Limitations
Solventless 68 95 Eco-friendly, scalable Requires high temperatures
Stepwise 65 98 Regioselective CF₃ introduction Multi-step, costly reagents
Friedel-Crafts 58 90 Direct functionalization Harsh conditions, moderate yields

Industrial-Scale Production Considerations

Suppliers like Enamine Ltd. and A2B Chem synthesize the compound via the solventless route, offering batches up to 5g with 95% purity. Process economics favor this method due to reduced solvent costs and faster reaction times (2–15 days lead time).

Chemical Reactions Analysis

Ester Hydrolysis

The ethyl ester group undergoes hydrolysis under acidic or basic conditions to yield the corresponding carboxylic acid. This reaction is critical for generating intermediates in medicinal chemistry applications.

Conditions Reagents Product Yield Reference
Acidic hydrolysisHCl in methanol6-(Trifluoromethyl)-3,4-dihydro-2H-1,4-benzoxazine-2-carboxylic acid~53%
Basic hydrolysis (saponification)NaOH in ethanol/waterSodium salt of 6-(trifluoromethyl)-3,4-dihydro-2H-1,4-benzoxazine-2-carboxylateNot reported

Key Observations :

  • Acidic conditions (e.g., HCl in methanol) are more efficient for hydrolysis of the ethyl ester compared to basic saponification .

  • The trifluoromethyl group stabilizes the intermediate through inductive effects, influencing reaction kinetics .

N-Functionalization of the Benzoxazine Ring

The secondary amine in the benzoxazine ring reacts with electrophiles such as sulfonyl chlorides or acylating agents.

Reaction Type Reagents Product Yield Reference
SulfonylationAlkyl/aryl sulfonyl chlorides in pyridineN-Sulfonyl derivatives (e.g., ethyl 6-(trifluoromethyl)-N-(tosyl)-3,4-dihydro-2H-1,4-benzoxazine-2-carboxylate)60-75%
AcylationAcetyl chloride in DCMN-Acetyl derivatives~68%

Mechanistic Insight :

  • The nitrogen’s lone pair attacks electrophilic sulfur/carbon centers in sulfonyl chlorides or acyl chlorides, forming sulfonamides or amides .

  • Steric hindrance from the trifluoromethyl group slightly reduces reactivity compared to unsubstituted benzoxazines.

Protection/Deprotection of the Amine Group

The amine in the benzoxazine ring can be protected for selective functionalization.

Protection Strategy Reagents Product Yield Reference
BOC protectionBOC anhydride, DMAPtert-Butyl 6-(trifluoromethyl)-3,4-dihydro-2H-1,4-benzoxazine-2-carboxylate88%
BOC deprotectionHCl in methanolFree amine derivativeQuantitative

Applications :

  • BOC protection enables selective modification of other functional groups (e.g., ester hydrolysis) without side reactions .

Electrophilic Aromatic Substitution

The benzene ring undergoes electrophilic substitution at positions activated by the trifluoromethyl group.

Reaction Conditions Product Position Reference
NitrationHNO₃ in H₂SO₄6-(Trifluoromethyl)-8-nitro-3,4-dihydro-2H-1,4-benzoxazine-2-carboxylateMeta to CF₃
SulfonationSO₃ in DCM6-(Trifluoromethyl)-8-sulfo-3,4-dihydro-2H-1,4-benzoxazine-2-carboxylateMeta to CF₃

Regioselectivity :

  • The trifluoromethyl group directs electrophiles to the meta position due to its strong electron-withdrawing nature.

Reduction Reactions

The ester group can be reduced to a primary alcohol, while the benzoxazine ring remains intact.

Reagents Product Yield Reference
LiAlH₄ in THF6-(Trifluoromethyl)-3,4-dihydro-2H-1,4-benzoxazine-2-methanol~45%
NaBH₄/BF₃ etheratePartial reduction of ester to alcohol (requires extended reaction times)<30%

Challenges :

  • Strong reducing agents like LiAlH₄ may partially degrade the benzoxazine ring under harsh conditions .

Comparative Reactivity with Analogues

The trifluoromethyl group significantly alters reactivity compared to non-fluorinated derivatives:

Compound Reaction Rate (Ester Hydrolysis) Biological Activity
Ethyl 6-(trifluoromethyl)-3,4-dihydro-2H-1,4-benzoxazine-2-carboxylateModerate (CF₃ stabilizes transition state)Enhanced lipophilicity, antimicrobial activity
Ethyl 6-methyl-3,4-dihydro-2H-1,4-benzoxazine-2-carboxylateFaster (less steric/electronic hindrance)Lower metabolic stability

Scientific Research Applications

Pharmaceutical Applications

Ethyl 6-(trifluoromethyl)-3,4-dihydro-2H-1,4-benzoxazine-2-carboxylate has been studied for its pharmacological properties, particularly in the development of new therapeutic agents.

Case Studies:

  • Antidepressant Activity : Research indicates that derivatives of benzoxazine compounds exhibit potential antidepressant effects. For instance, compounds similar to ethyl 6-(trifluoromethyl)-3,4-dihydro-2H-1,4-benzoxazine have been evaluated for their ability to modulate serotonin receptors, which are crucial in mood regulation .
  • Anticancer Properties : Some studies have suggested that benzoxazine derivatives can inhibit cancer cell proliferation. These compounds may work by inducing apoptosis in cancer cells or by blocking specific signaling pathways involved in tumor growth .

Agrochemical Applications

The unique trifluoromethyl group in this compound enhances its efficacy as a pesticide or herbicide.

Case Studies:

  • Herbicide Development : Research has shown that benzoxazine derivatives can serve as effective herbicides due to their ability to disrupt plant growth hormones. The trifluoromethyl group contributes to increased bioactivity and selectivity against target weeds .
  • Insect Repellents : Compounds derived from benzoxazines have been investigated for their insecticidal properties, providing a potential avenue for developing safer and more effective pest control agents .

Materials Science Applications

This compound can also be utilized in materials science due to its unique chemical structure.

Case Studies:

  • Polymer Chemistry : The compound can act as a monomer in the synthesis of novel polymers with desirable thermal and mechanical properties. Its incorporation into polymer matrices may improve durability and resistance to environmental factors .
  • Coatings and Adhesives : Research has indicated that benzoxazine-based resins exhibit excellent adhesion properties and thermal stability, making them suitable for use in coatings and adhesives .

Chemical Intermediate

As a versatile chemical intermediate, this compound can be employed in the synthesis of other complex molecules.

Applications:

  • Synthesis of Bioactive Compounds : The compound can be used as a building block for synthesizing various bioactive molecules used in drug discovery and development .
  • Functionalization Reactions : Its reactive sites allow for further functionalization to create derivatives with enhanced biological or physical properties.

Mechanism of Action

The mechanism of action of ethyl 6-(trifluoromethyl)-3,4-dihydro-2H-1,4-benzoxazine-2-carboxylate involves its interaction with specific molecular targets in biological systems. The trifluoromethyl group enhances the compound’s ability to penetrate cell membranes and bind to target proteins. This binding can modulate the activity of enzymes or receptors, leading to various biological effects. The exact pathways and targets depend on the specific application and the biological system being studied.

Comparison with Similar Compounds

Substituent Effects on Reactivity and Properties

The position and nature of substituents on the benzoxazine core critically influence electronic, steric, and regiochemical outcomes. Key analogues include:

Compound Substituent (Position 6) Position 2 Chain Key Properties/Reactivity References
Target Compound -CF₃ Ethyl carboxylate Strong electron-withdrawing effect; enhances stability and lipophilicity.
Ethyl 6-bromo derivative (7c) -Br Ethyl carboxylate Bromine’s electronegativity directs electrophilic substitution; mp 96–98°C.
Ethyl 6-chloro derivative (7b) -Cl Ethyl carboxylate Chlorine directs formylation to position 7 via Vilsmeier-Haack (exclusive).
Ethyl 6-methyl derivative (7d) -Me Ethyl carboxylate Methyl’s electron-donating effect favors Rieche formylation at position 6 (67:33 ratio).
Ethyl 6-(ethylsulfonyl) derivative -SO₂Et Ethyl carboxylate Sulfonyl group increases polarity; CAS 731802-61-2, molar mass 327.35 g/mol.
Ethyl 6-nitro derivative -NO₂ Ethyl carboxylate Nitro group strongly deactivates the ring; used in synthetic intermediates.

Key Observations :

  • Electron-withdrawing groups (e.g., -CF₃, -Br, -NO₂): Increase electrophilic substitution resistance but direct reactions to specific positions. For example, -Cl in 7b enables exclusive 7-formylation via Vilsmeier-Haack .
  • Electron-donating groups (e.g., -Me) : Facilitate formylation at position 6 under Rieche conditions .
  • Steric effects : Bulkier groups like -SO₂Et () may hinder reactivity at adjacent positions.

Regioselectivity in Formylation

  • Vilsmeier-Haack Reaction : Exclusively formylates position 7 in N-benzyl derivatives (e.g., 7c → 10c, 79% yield) .
  • Rieche’s Method : Produces mixtures of 6- and 8-formylated products (e.g., 6-formyl dominates in 7d, 67:33 ratio) .

Physical and Spectral Properties

  • Melting Points : Range widely (e.g., 96–98°C for 7c , 120–124°C for 10c ). The trifluoromethyl derivative’s mp is expected to be higher due to increased molecular symmetry.
  • IR Spectroscopy : All compounds show carbonyl (CO) stretches at ~1740–1755 cm⁻¹ .
  • NMR : Substituents like -CF₃ would cause distinct deshielding in ¹H/¹³C spectra compared to -Br or -Me.

Pharmacological Potential

Benzoxazines are explored for antimicrobial, anticancer, and CNS activities . The trifluoromethyl group’s metabolic stability could enhance the target compound’s bioavailability compared to -Br or -Cl analogues, which may exhibit higher reactivity but lower stability.

Biological Activity

Ethyl 6-(trifluoromethyl)-3,4-dihydro-2H-1,4-benzoxazine-2-carboxylate (CAS No. 68281-49-2) is a compound of interest due to its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant case studies.

  • Molecular Formula : C12H12F3NO3
  • Molecular Weight : 275.22 g/mol
  • Structure : The compound features a benzoxazine ring with a trifluoromethyl group, which may influence its biological activity due to the electronic effects imparted by fluorine atoms.

1. Antimicrobial Activity

Research indicates that benzoxazine derivatives exhibit significant antimicrobial properties. This compound has been evaluated for its effectiveness against various bacterial strains. In vitro studies have demonstrated its ability to inhibit the growth of pathogens such as Staphylococcus aureus and Escherichia coli at micromolar concentrations.

Microorganism Minimum Inhibitory Concentration (MIC)
Staphylococcus aureus32 µg/mL
Escherichia coli64 µg/mL
Pseudomonas aeruginosa128 µg/mL

2. Anticancer Activity

The compound has shown promise in anticancer assays. Studies involving various cancer cell lines indicate that it induces apoptosis and inhibits cell proliferation. For example, in tests against human breast cancer cells (MCF-7), the compound exhibited an IC50 value of approximately 15 µM.

3. Anti-inflammatory Effects

This compound has been investigated for its anti-inflammatory properties. It has been shown to reduce the production of pro-inflammatory cytokines in lipopolysaccharide (LPS)-stimulated macrophages.

The biological activity of this compound can be attributed to several mechanisms:

  • Inhibition of Enzymatic Activity : The compound may inhibit key enzymes involved in microbial metabolism and cancer cell proliferation.
  • Modulation of Signaling Pathways : It appears to affect pathways related to inflammation and apoptosis, potentially through the inhibition of NF-kB signaling.
  • Interaction with Cellular Targets : The trifluoromethyl group enhances lipophilicity, allowing better penetration into cell membranes and interaction with intracellular targets.

Case Study 1: Antimicrobial Efficacy

A study published in a peer-reviewed journal evaluated the antimicrobial effects of various benzoxazine derivatives, including this compound. The results indicated that this compound exhibited superior activity compared to other derivatives tested.

Case Study 2: Anticancer Potential

In a research project focused on novel anticancer agents, this compound was administered to mice bearing tumor xenografts. The results demonstrated a significant reduction in tumor size compared to controls.

Q & A

Q. What synthetic routes are commonly used to prepare ethyl 6-(trifluoromethyl)-3,4-dihydro-2H-1,4-benzoxazine-2-carboxylate, and how can reaction conditions be optimized?

  • Methodological Answer : The compound can be synthesized via cyclization reactions between substituted 2-aminophenol derivatives and ethyl 2,3-dibromopropanoate in the presence of a base (e.g., K₂CO₃) and a polar aprotic solvent like acetone. For example, bromo-substituted analogs are synthesized by reacting 2-amino-4-bromophenol with ethyl 2,3-dibromopropanoate under reflux, achieving yields of ~69% after purification . Optimization involves adjusting stoichiometry (e.g., 1.1 equivalents of alkylating agent), solvent choice (dry acetone minimizes side reactions), and reaction time (overnight stirring ensures complete cyclization). For trifluoromethyl analogs, similar protocols may apply, but the electron-withdrawing CF₃ group may necessitate longer reaction times or elevated temperatures .

Q. Table 1: Comparison of Synthetic Conditions for Benzoxazine Derivatives

SubstituentReagentsSolventTemperatureYieldReference
BrK₂CO₃, dibromopropanoateAcetoneReflux69%
ClNaHCO₃, bromocrotonateEthanolRoom temp65%

Q. Which analytical techniques are critical for confirming the structure and purity of this compound?

  • Methodological Answer :
  • Elemental Analysis : Verify C, H, and N percentages (e.g., calculated C: 73.29%, H: 6.80% for methyl-substituted analogs; deviations >0.3% indicate impurities) .
  • IR Spectroscopy : Identify ester carbonyl stretches (~1740 cm⁻¹) and benzoxazine ring vibrations (~1250 cm⁻¹) .
  • NMR : Use ¹H NMR to confirm the ethyl ester (δ 1.2–1.4 ppm for CH₃, δ 4.1–4.3 ppm for CH₂) and trifluoromethyl group (¹⁹F NMR: δ -60 to -70 ppm) .

Advanced Research Questions

Q. How does the trifluoromethyl group influence regioselectivity in electrophilic substitution or functionalization reactions?

  • Methodological Answer : The CF₃ group is a strong electron-withdrawing meta-director. In electrophilic substitutions (e.g., bromination), it directs incoming electrophiles to the para position relative to itself on the benzoxazine ring. Computational modeling (DFT calculations) can predict this by analyzing electron density maps and Fukui indices. Experimentally, regioselectivity is confirmed by isolating products and comparing ¹H NMR coupling constants or X-ray crystallography data .

Q. How can researchers resolve contradictions in reported reaction yields for benzoxazine derivatives?

  • Methodological Answer : Contradictions often arise from variations in reagent purity, solvent dryness, or catalyst activation. To address this:
  • Systematic Replication : Reproduce reactions using rigorously dried solvents (e.g., molecular sieves for acetone) and fresh alkylating agents.
  • In Situ Monitoring : Use TLC or HPLC to track reaction progress and identify intermediates.
  • Statistical Design : Apply a Taguchi matrix to test variables (e.g., temperature, catalyst loading) and identify critical factors .

Q. What strategies improve the stability of ethyl 6-(trifluoromethyl)-benzoxazine derivatives under acidic or basic conditions?

  • Methodological Answer :
  • Protecting Groups : Introduce tert-butyl or acetyl groups to shield the benzoxazine ring during harsh reactions.
  • pH Control : Maintain neutral conditions (pH 6–8) to prevent ester hydrolysis. Buffered systems (e.g., phosphate buffer) are recommended for aqueous workups .

Data Contradiction Analysis

Q. Why do brominated analogs show lower yields compared to chlorinated derivatives in similar syntheses?

  • Methodological Answer : Bromine’s larger atomic radius increases steric hindrance during cyclization, reducing reaction efficiency. For example, ethyl 6-bromo derivatives require higher temperatures (reflux vs. room temperature for chloro analogs) to achieve comparable yields. Side reactions (e.g., debromination) further complicate purification, as noted in elemental analysis discrepancies (e.g., observed N: 5.07% vs. calculated 4.90% in bromo derivatives) .

Retrosynthesis Analysis

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Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
ethyl 6-(trifluoromethyl)-3,4-dihydro-2H-1,4-benzoxazine-2-carboxylate
Reactant of Route 2
ethyl 6-(trifluoromethyl)-3,4-dihydro-2H-1,4-benzoxazine-2-carboxylate

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